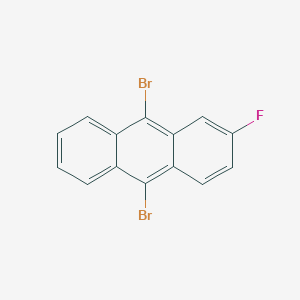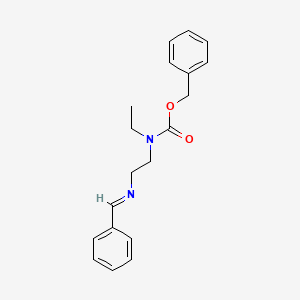
9,10-Dibromo-2-fluoroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dibromo-2-fluoroanthracene is an organic compound that belongs to the class of anthracenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms and one fluorine atom substituted on the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-2-fluoroanthracene typically involves the bromination and fluorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 9,10-dibromoanthracene is then subjected to fluorination using a fluorinating agent like silver fluoride or potassium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and bromine, followed by fluorination in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dibromo-2-fluoroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc in acetic acid, catalytic hydrogenation
Major Products Formed
Substitution: Various substituted anthracenes depending on the reagents used.
Oxidation: Anthraquinones and other oxygenated derivatives.
Reduction: Anthracene and partially reduced derivatives
Applications De Recherche Scientifique
9,10-Dibromo-2-fluoroanthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, including polymers and dyes.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its electroluminescent properties.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mécanisme D'action
The mechanism of action of 9,10-Dibromo-2-fluoroanthracene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, leading to the formation of new compounds. The compound’s electroluminescent properties are attributed to its ability to emit light when excited by an external energy source .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dibromoanthracene: Similar structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
9,10-Difluoroanthracene: Contains two fluorine atoms instead of bromine, leading to different reactivity and applications.
2-Bromo-9,10-difluoroanthracene: Another derivative with different substitution patterns affecting its chemical properties
Uniqueness
9,10-Dibromo-2-fluoroanthracene is unique due to the presence of both bromine and fluorine atoms, which provide a balance of reactivity and stability. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C14H7Br2F |
|---|---|
Poids moléculaire |
354.01 g/mol |
Nom IUPAC |
9,10-dibromo-2-fluoroanthracene |
InChI |
InChI=1S/C14H7Br2F/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |
Clé InChI |
RWOOWSACFPOUJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)


![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)


![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)





![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)
